molecular formula C20H23N5O3S B2958676 3-[4-(3-methylphenyl)piperazine-1-carbonyl]-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione CAS No. 1251596-94-7

3-[4-(3-methylphenyl)piperazine-1-carbonyl]-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione

Cat. No.: B2958676
CAS No.: 1251596-94-7
M. Wt: 413.5
InChI Key: VRMJYQRGCZYJGO-UHFFFAOYSA-N
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Description

3-[4-(3-methylphenyl)piperazine-1-carbonyl]-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This complex molecule features a fused thiazolopyrimidine-dione core, a scaffold often investigated for its diverse biological activities, which may include kinase inhibition or other enzyme-modulating properties . The structure is further functionalized with a 3-methylphenylpiperazine carbonyl group, a motif commonly found in ligands for central nervous system (CNS) targets, and an isopropyl substituent that can influence the compound's lipophilicity and pharmacokinetic profile . Researchers can utilize this compound as a key intermediate or a novel chemical entity for screening against various biological targets, particularly in oncology and neurological disease research. Its well-defined structure makes it a valuable candidate for structure-activity relationship (SAR) studies, aiding in the development of more potent and selective therapeutic agents. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[4-(3-methylphenyl)piperazine-1-carbonyl]-6-propan-2-yl-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3S/c1-12(2)25-18(26)16-15(21-20(25)28)17(29-22-16)19(27)24-9-7-23(8-10-24)14-6-4-5-13(3)11-14/h4-6,11-12H,7-10H2,1-3H3,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMJYQRGCZYJGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=C4C(=NS3)C(=O)N(C(=O)N4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-methylphenyl)piperazine-1-carbonyl]-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the thiazolo and pyrimidine rings through cyclization reactions. Specific reagents and catalysts are used to facilitate these transformations under controlled conditions, such as temperature and pH.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often involving the use of green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-methylphenyl)piperazine-1-carbonyl]-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-[4-(3-methylphenyl)piperazine-1-carbonyl]-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(3-methylphenyl)piperazine-1-carbonyl]-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Containing Thiazolo-Pyrimidines

3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-6-propyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione ()
  • Structural Differences: Piperazine substituent: 3-Chlorophenyl vs. 3-methylphenyl in the target compound. Position 6: Propyl (linear) vs. isopropyl (branched), affecting steric bulk and lipophilicity.
  • Biological Implications : Chlorinated aromatic groups often improve metabolic stability but may reduce solubility compared to methyl groups .
Piperazine-Linked Thiadiazoles ()

Examples: 1-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine.

  • Core Difference : Thiadiazole ring replaces thiazolo-pyrimidine.

Thiazolo-Pyridines ()

Example: 5,7-Dimethyl-6-phenylazo-3H-thiazolo[4,5-b]pyridin-2-one.

  • Core Difference : Pyridine vs. pyrimidine backbone.
  • Biological Activity : Tuberculostatic activity against Mycobacterium tuberculosis H37Rv, highlighting the role of thiazole rings in antimicrobial targeting.
  • Structural Modifications: Aminomethylation at position 3 enhances diversification, a strategy applicable to the target compound’s piperazine moiety .

Pyrazolo-Pyrimidines and Pyrano-Pyrimidines

Pyrazolo[4,3-e][1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ones ()
  • Core Difference : Additional thiadiazole ring fused to pyrimidine.
Pyrano[2,3-d]pyrimidine-diones ()

Example: 3,6,8-Trimethyl-4-phenyl-8,9-dihydro-1H-pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-5,7-dione.

  • Key Similarity : Presence of dione groups, which improve solubility via hydrogen bonding.
  • Synthetic Efficiency : 92% yield achieved using L-proline catalysis, suggesting optimized conditions for similar heterocycles .

Triazolo-Pyrimidines/Pyrazines ()

Example: 3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-propanone.

  • Pharmacophore Insight : Trifluoromethyl groups improve bioavailability, a feature absent in the target compound but relevant for analog design .

Pyridazinones ()

Example: 6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone.

  • Core Difference: Pyridazinone vs. thiazolo-pyrimidine.
  • Synthetic Route : Piperazine introduction via nucleophilic substitution, analogous to the target compound’s synthesis .

Comparative Data Table

Compound Class Core Structure Key Substituents Biological Activity Reference
Target Compound Thiazolo[4,3-d]pyrimidine 3-(3-Methylphenylpiperazine), 6-isopropyl Not reported
3-Chlorophenyl Analog Thiazolo[4,3-d]pyrimidine 3-(3-Chlorophenylpiperazine), 6-propyl Not reported
Thiazolo[4,5-b]pyridine Thiazolo-pyridine 3-Aminomethyl, 6-phenylazo Tuberculostatic (MIC ~10 µg/mL)
Pyrano[2,3-d]pyrimidine-dione Pyrano-pyrimidine 4-Phenyl, 3,6,8-trimethyl Not reported
Triazolo-pyrimidine/pyrazine Triazolo-pyrimidine Trifluoromethyl, dimethyl groups Not reported

Key Findings and Implications

Piperazine Modifications : Substituting 3-methylphenyl with 3-chlorophenyl () or 2-fluorophenyl () alters electronic properties and binding affinity.

Position 6 Alkyl Groups : Branched isopropyl may confer higher metabolic stability than linear propyl chains due to steric hindrance .

Dione Functionality: Enhances solubility, as seen in pyrano-pyrimidines (), suggesting the target compound may exhibit favorable pharmacokinetics.

Thiazole vs.

Biological Activity

The compound 3-[4-(3-methylphenyl)piperazine-1-carbonyl]-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is a novel synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide an in-depth review of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • Molecular Formula : C20H23N5O3S
  • Molecular Weight : 393.49 g/mol
  • IUPAC Name : 3-[4-(3-methylphenyl)piperazine-1-carbonyl]-6-propyl-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
  • Purity : Typically above 95% .

The biological activity of this compound is primarily attributed to its interaction with various biological pathways:

  • Dopamine Receptor Modulation : Preliminary studies suggest that the compound may act as a selective agonist for dopamine receptors, particularly D3 receptors. This modulation can influence several neurological processes and may have implications for treating mood disorders and schizophrenia .
  • Antimicrobial Activity : The thiazolo-pyrimidine moiety has been linked to antimicrobial properties. Research indicates that derivatives of this compound exhibit significant activity against a range of bacterial strains, suggesting potential applications in treating infections .
  • Kinase Inhibition : The compound has shown promise in inhibiting specific kinases involved in cellular signaling pathways. For instance, it has been tested against PfGSK3 and PfPK6 kinases associated with malaria parasites, demonstrating notable IC50 values which indicate its potential as an antimalarial agent .

Biological Activity Data

Biological TargetActivity TypeIC50 Value (nM)Reference
D3 Dopamine ReceptorAgonist710 ± 150
PfGSK3 KinaseInhibitor398 ± 35
PfPK6 KinaseInhibitor768 ± 98
Bacterial Strains (e.g., Staphylococcus aureus)AntimicrobialModerate Activity

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various thiazolo-pyrimidine derivatives, the compound exhibited moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The structure-activity relationship indicated that modifications to the piperazine ring could enhance efficacy against specific strains .

Case Study 2: Neuropharmacological Effects

A recent investigation into the neuropharmacological effects of the compound revealed its potential as a D3 receptor agonist. In vitro assays demonstrated significant β-arrestin translocation and G protein activation at low concentrations, suggesting therapeutic avenues for psychiatric disorders .

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